N-Cyclobutyl-3-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclobutyl-3-pyridinamine is an organic compound with the chemical formula C9H12N2. It is a derivative of pyridine, where the amino group is substituted at the third position with a cyclobutyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclobutyl-3-pyridinamine typically involves the reaction of cyclobutylamine with 3-bromopyridine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Cyclobutyl-3-pyridinamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are commonly employed.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-Cyclobutyl-3-piperidinamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-Cyclobutyl-3-pyridinamine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of N-Cyclobutyl-3-pyridinamine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-Cyclobutyl-2-pyridinamine
- N-Cyclobutyl-4-pyridinamine
- N-Cyclopropyl-3-pyridinamine
Uniqueness
N-Cyclobutyl-3-pyridinamine is unique due to the position of the cyclobutyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further study .
Properties
Molecular Formula |
C9H12N2 |
---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
N-cyclobutylpyridin-3-amine |
InChI |
InChI=1S/C9H12N2/c1-3-8(4-1)11-9-5-2-6-10-7-9/h2,5-8,11H,1,3-4H2 |
InChI Key |
CIOWUBZSOMDPAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.